![molecular formula C14H11F3N2S B14435851 N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea CAS No. 76839-49-1](/img/structure/B14435851.png)
N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a biphenyl structure, which is further linked to a thiourea moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea typically involves the reaction of 2’-trifluoromethylbiphenyl-2-amine with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nature of the electrophile used.
Applications De Recherche Scientifique
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, modulating the activity of enzymes or other proteins involved in various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Lacks the trifluoromethyl and biphenyl groups, resulting in different chemical properties and applications.
N-(Trifluoromethyl)phenylthiourea: Contains a trifluoromethyl group but lacks the biphenyl structure, leading to variations in reactivity and biological activity.
Biphenylthiourea: Contains the biphenyl structure but lacks the trifluoromethyl group, affecting its overall properties.
Uniqueness
N-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]thiourea stands out due to the presence of both the trifluoromethyl and biphenyl groups, which confer unique chemical and physical properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
76839-49-1 |
|---|---|
Formule moléculaire |
C14H11F3N2S |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
[2-[2-(trifluoromethyl)phenyl]phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)19-13(18)20/h1-8H,(H3,18,19,20) |
Clé InChI |
DISFXFPFGURZNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


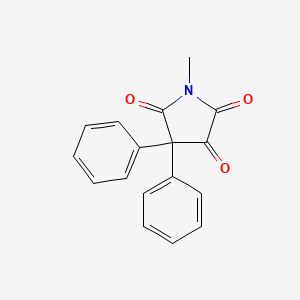
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

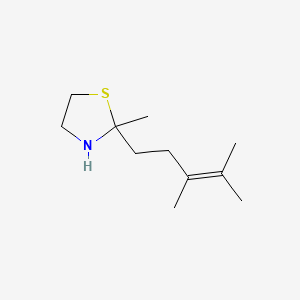
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
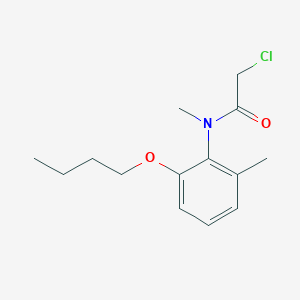
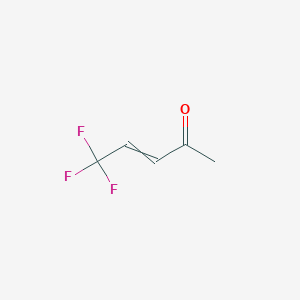

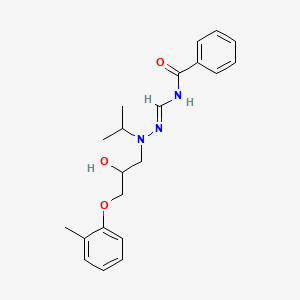
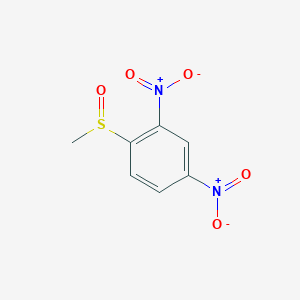
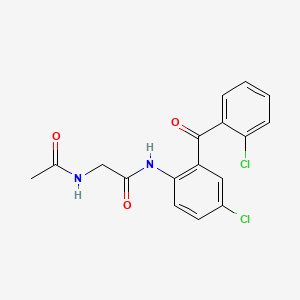
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
